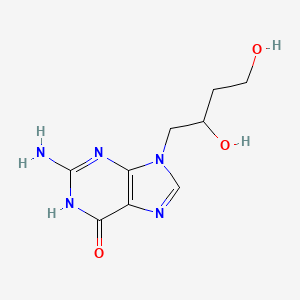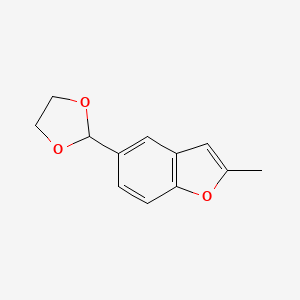
2-Amino-9-(2,4-dihydroxybutyl)-1H-purin-6(9H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-9-(2,4-dihydroxybutyl)-1H-purin-6(9H)-one is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine ring system substituted with an amino group and a dihydroxybutyl side chain. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-(2,4-dihydroxybutyl)-1H-purin-6(9H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of a suitable purine precursor with a dihydroxybutyl derivative under controlled conditions. The reaction conditions often require the use of catalysts, specific temperature ranges, and pH adjustments to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The purification process often includes crystallization, chromatography, and other separation techniques to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-9-(2,4-dihydroxybutyl)-1H-purin-6(9H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced derivatives.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, where these groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of functionalized purine derivatives.
Applications De Recherche Scientifique
2-Amino-9-(2,4-dihydroxybutyl)-1H-purin-6(9H)-one has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying purine chemistry.
Biology: The compound’s structural similarity to nucleotides makes it useful in studying DNA and RNA interactions, enzyme mechanisms, and cellular processes.
Medicine: Research into its potential therapeutic properties includes investigations into its antiviral, anticancer, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-9-(2,4-dihydroxybutyl)-1H-purin-6(9H)-one involves its interaction with specific molecular targets and pathways. Its structural features allow it to bind to enzymes, receptors, and nucleic acids, influencing various biochemical processes. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Caffeine: A stimulant compound with a purine structure.
Uniqueness
2-Amino-9-(2,4-dihydroxybutyl)-1H-purin-6(9H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike adenine and guanine, which are primarily involved in genetic material, this compound’s dihydroxybutyl side chain provides additional functional versatility, making it valuable for diverse research applications.
Propriétés
Numéro CAS |
83470-65-9 |
|---|---|
Formule moléculaire |
C9H13N5O3 |
Poids moléculaire |
239.23 g/mol |
Nom IUPAC |
2-amino-9-(2,4-dihydroxybutyl)-1H-purin-6-one |
InChI |
InChI=1S/C9H13N5O3/c10-9-12-7-6(8(17)13-9)11-4-14(7)3-5(16)1-2-15/h4-5,15-16H,1-3H2,(H3,10,12,13,17) |
Clé InChI |
BOVGCIHOTQTZKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(N1CC(CCO)O)N=C(NC2=O)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(6-Methylpyridin-3-YL)carbonyl]piperazine](/img/structure/B8767732.png)

![5-Amino-2,4-dihydro-4-methyl-2-[4-(methylsulphonyl)phenyl]-3h-pyrazol-3-one](/img/structure/B8767749.png)



![5-Nitro-2-phenylbenzo[d][1,3]dioxole](/img/structure/B8767778.png)


![Benzamide, 3,4-dimethoxy-N-[[3-[[(1,2,3,4-tetrahydro-7-isoquinolinyl)amino]carbonyl]phenyl]methyl]-](/img/structure/B8767799.png)


